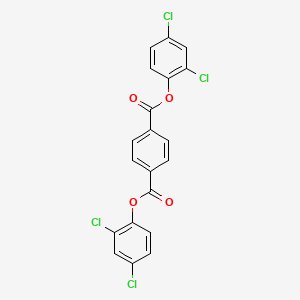

Bis(2,4-dichlorophenyl)terephthalate

Cat. No. B8637886

M. Wt: 456.1 g/mol

InChI Key: XLLTWJPZNWZUCC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05260424

Procedure details

The nitrogen-purged apparatus described in Example 17A for the preparation of DCPSeb was charged with 300 ml of molecular sieves-dried pyridine and 20.3 g of terephthaloyl chloride (0.10 moles, MW=203.0, Aldrich, 97%), which gave a cloudy, yellow mixture. A solution of 32.6 g of 2,4-dichlorophenol (0.20 moles) in 100 ml of dry pyridine was dripped into the stirred mixture over 15 min, causing a 1.3° C. exotherm. The mixture thickened and turned white. It was stirred 6 h more and left unstirred overnight. The mixture was slightly acidified with 10% aq HCl, the crude product isolated from it by vacuum filtration, then rinsed twice with ethanol on the funnel and dried on the funnel to 62 g of slightly wet solid. The product gave a hazy solution in 1200 ml of hot THF, which was filtered hot. After 2 h, a first crop of recrystallized solid was isolated by vacuum filtration and rinsed with a minimum of THF. More solids appeared in the filtrate after concentration to 200 ml. A second crop was taken as above after crystallization. The 2 crops were dried on their respective filtration funnels and then overnight at room temPerature in a vacuum oven with a slight nitrogen bleed. The combined weight, 27.1 g, was 60% of the theoretical 45.6 g. Elemental analysis is consistent with theory. Calcd. for C20H10O4Cl4 : C, 52.7; H, 2.2; Cl, 31.1. Found: C, 52.8; H. 2.2; Cl, 31.5.

Identifiers

|

REACTION_CXSMILES

|

[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[OH:21].[ClH:22]>N1C=CC=CC=1>[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[O:21][C:1](=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:21][C:15]2[CH:16]=[CH:17][C:18]([Cl:22])=[CH:19][C:14]=2[Cl:13])=[O:7])=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

32.6 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC(=C1)Cl)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

20.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

It was stirred 6 h more

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The nitrogen-purged apparatus

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

described in Example 17A for the preparation of DCPSeb

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a cloudy, yellow mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

causing a 1.3° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left unstirred overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude product isolated from it by vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed twice with ethanol on the funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on the funnel to 62 g of slightly wet solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product gave a hazy solution in 1200 ml of hot THF

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

which was filtered hot

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 2 h

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a first crop of recrystallized solid was isolated by vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with a minimum of THF

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

after concentration to 200 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after crystallization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The 2 crops were dried on their respective filtration funnels

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temPerature

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=C(C=CC(=C1)Cl)OC(C1=CC=C(C(=O)OC2=C(C=C(C=C2)Cl)Cl)C=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |